![molecular formula C6H7ClN2O2 B11913568 Ethyl 4-chloro-1H-imidazole-2-carboxylate](/img/structure/B11913568.png)
Ethyl 4-chloro-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 4-chloro-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a chlorine atom at the 4-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-4-chlorobenzoate with formamide, followed by cyclization to form the imidazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be utilized.
Major Products Formed:
Substitution Reactions: Products with different substituents at the 4-position.
Hydrolysis: Formation of 4-chloro-1H-imidazole-2-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
Ethyl 4-chloro-1H-imidazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Ethyl imidazole-4-carboxylate: Lacks the chlorine substituent, resulting in different reactivity and applications.
Methyl 4-imidazolecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 4-chloro-1H-imidazole-2-carboxylate is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications .
Biological Activity
Ethyl 4-chloro-1H-imidazole-2-carboxylate is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
This compound features an imidazole ring with a chlorine substituent at the 4-position and an ethyl ester at the 2-position. Its molecular formula is C7H7ClN2O2. The imidazole ring's electron-withdrawing chlorine group enhances the compound's reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microbial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 18 | |
Escherichia coli | 15 | |
Bacillus subtilis | 20 |
The compound's effectiveness against MRSA and other resistant strains highlights its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria.
Anticancer Properties
This compound has also been investigated for its anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound reduced cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
HeLa | 12.5 | |
MCF-7 | 15.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses and tumorigenesis. The inhibition of these enzymes could lead to reduced inflammation and tumor growth, further supporting its potential therapeutic applications.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C6H7ClN2O2 |
---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
ethyl 5-chloro-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) |
InChI Key |
RVHLVAFFGGMXFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)Cl |
Origin of Product |
United States |
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